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Compound of Interest

Compound Name: TP-3654

Cat. No.: B611452 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PIM1 kinase inhibitor TP-3654 with

established JAK inhibitors for the treatment of myelofibrosis. The information is based on

published preclinical and clinical trial data to assist in the independent validation of TP-3654's

therapeutic potential.

Executive Summary
TP-3654 is an investigational, orally bioavailable, selective inhibitor of PIM1 kinase, a

downstream effector of the JAK/STAT signaling pathway, which is constitutively activated in

myeloproliferative neoplasms (MPNs) like myelofibrosis.[1] Preclinical and early-phase clinical

data suggest that TP-3654 offers a distinct mechanism of action compared to current standard-

of-care JAK inhibitors, such as ruxolitinib and momelotinib. This guide summarizes the

available quantitative data, details the experimental protocols of pivotal studies, and visualizes

the underlying biological pathways and trial designs.

Comparative Performance Data
The following tables summarize the key efficacy endpoints from clinical trials of TP-3654,

ruxolitinib, and momelotinib in patients with myelofibrosis. It is important to note that these data

are from separate clinical trials and not from head-to-head studies.
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Efficacy Endpoint
TP-3654 (Phase 1/2,

NCT04176198)[2]
Ruxolitinib

(COMFORT-I)[3]
Momelotinib

(SIMPLIFY-1)[4][5]

Primary Endpoint
Not Applicable (Dose

Escalation)

≥35% Spleen Volume

Reduction at Week 24

Non-inferiority to

Ruxolitinib in ≥35%

Spleen Volume

Reduction at Week 24

Spleen Volume

Reduction (SVR)

≥35% at Week 24

Not the primary

endpoint, but SVR

observed

41.9% 26.5%

Symptom

Improvement (≥50%

reduction in TSS) at

Week 24

Not the primary

endpoint, but TSS

improvement

observed

45.9% 28.4%

Key Secondary

Endpoints

Safety, Tolerability,

PK/PD

Durability of response,

Overall Survival

Symptom response,

Transfusion

requirements

TSS: Total Symptom Score as measured by the Myelofibrosis Symptom Assessment Form

(MFSAF)

Experimental Protocols
Detailed methodologies for the key clinical trials are provided below to allow for a critical

assessment of the presented data.

TP-3654: Phase 1/2 Study in Myelofibrosis
(NCT04176198)[2][6]

Study Design: An open-label, multicenter, dose-escalation (Phase 1) and dose-expansion

(Phase 2) study.

Patient Population: Patients with intermediate or high-risk primary myelofibrosis, post-

polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis who have

been previously treated with or are ineligible for a JAK inhibitor.
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Intervention: Oral administration of TP-3654.

Primary Outcome Measures (Phase 1): To determine the maximum tolerated dose (MTD)

and/or recommended Phase 2 dose (RP2D) of TP-3654. To evaluate the safety and

tolerability of TP-3654.

Secondary Outcome Measures: To characterize the pharmacokinetic (PK) and

pharmacodynamic (PD) profiles of TP-3654. To assess the preliminary anti-tumor activity of

TP-3654, including spleen volume reduction and symptom score improvement.

Spleen Volume Assessment: Spleen volume is assessed by magnetic resonance imaging

(MRI) or computed tomography (CT) at baseline and subsequent time points.[6][7][8]

Symptom Assessment: Patient-reported symptoms are evaluated using the Myelofibrosis

Symptom Assessment Form version 4.0 (MFSAF v4.0).[9][10][11][12][13]

Ruxolitinib: COMFORT-I Trial (NCT00952289)[3][15][16]
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.

Intervention: Oral ruxolitinib or placebo.

Primary Endpoint: Proportion of patients achieving a ≥35% reduction in spleen volume from

baseline at week 24.

Key Secondary Endpoints: Duration of spleen volume reduction, change in Total Symptom

Score (TSS), and overall survival.

Spleen Volume Assessment: Spleen volume was measured by MRI or CT.

Symptom Assessment: Symptoms were assessed using a daily patient diary, which formed

the basis of the Total Symptom Score.

Momelotinib: SIMPLIFY-1 Trial (NCT01969838)[4][5][17]
Study Design: A randomized, double-blind, active-comparator Phase 3 trial.
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Patient Population: JAK inhibitor-naïve patients with myelofibrosis.

Intervention: Oral momelotinib versus oral ruxolitinib.

Primary Endpoint: To demonstrate non-inferiority of momelotinib to ruxolitinib in the

proportion of patients achieving a ≥35% reduction in spleen volume at week 24.

Key Secondary Endpoints: Symptom response rate and transfusion independence rate.

Spleen Volume Assessment: Spleen volume was measured by MRI or CT.

Symptom Assessment: Symptoms were assessed using the MFSAF.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways involved in myelofibrosis and the workflow of the clinical trials.
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JAK/STAT and PIM1 Signaling in Myelofibrosis
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Caption: Simplified signaling pathway in myelofibrosis illustrating the roles of JAK/STAT and

PIM1.

TP-3654 Phase 1/2 Clinical Trial Workflow
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Caption: Workflow of the TP-3654 Phase 1/2 clinical trial in myelofibrosis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611452?utm_src=pdf-body-img
https://www.benchchem.com/product/b611452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ruxolitinib vs. Momelotinib Trial Design (Illustrative)
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Caption: Illustrative design of a head-to-head clinical trial comparing JAK inhibitors.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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